An In-depth Technical Guide to 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide (CAS 1283551-73-4)
An In-depth Technical Guide to 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide (CAS 1283551-73-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is an α-haloamide that, due to its chemical structure, presents significant potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of a reactive bromine atom at the alpha position to the carbonyl group, combined with the N-methyl-N-(4-fluorophenyl) moiety, makes this compound a valuable building block for the introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of a plausible synthetic pathway, detailed characterization methods, and the potential applications of this compound, grounded in established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is presented below. These values are calculated based on its structure and provide essential information for its handling, purification, and characterization.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₁BrFNO | - | - |
| Molecular Weight | 260.10 | g/mol | - |
| CAS Number | 1283551-73-4 | - | - |
| logP (Octanol/Water) | 2.548 (Calculated) | - | Cheméo |
| Boiling Point | 606.01 (Calculated) | K | Cheméo |
| Melting Point | 378.11 (Calculated) | K | Cheméo |
| Water Solubility (log) | -2.97 (Calculated) | mol/L | Cheméo |
Proposed Synthesis Pathway
A robust and logical synthetic route to 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide can be envisioned in two primary steps, starting from commercially available precursors. This pathway involves an initial acylation to form the core amide structure, followed by a regioselective α-bromination.
Caption: Proposed two-step synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide.
Part 1: Synthesis of N-(4-fluorophenyl)-N-methylpropanamide (Intermediate)
The initial step involves the nucleophilic acyl substitution reaction between N-(4-fluorophenyl)-N-methylamine and propionyl chloride.[1] The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is employed to quench the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol:
-
To a solution of N-(4-fluorophenyl)-N-methylamine (1.0 eq)[2][3][4] in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), triethylamine (1.2 eq) is added.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Propionyl chloride (1.1 eq)[5][6], dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(4-fluorophenyl)-N-methylpropanamide.
-
Purification can be achieved by flash column chromatography on silica gel or recrystallization.[7]
Part 2: α-Bromination to Yield 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide
The second step is a free-radical bromination at the α-position of the propanamide intermediate. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, and the reaction is initiated by a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).[8] This reaction, known as the Wohl-Ziegler reaction, is effective for the bromination of positions allylic or benzylic to a double bond or, as in this case, alpha to a carbonyl group.[9]
Experimental Protocol:
-
The purified N-(4-fluorophenyl)-N-methylpropanamide (1.0 eq) is dissolved in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), under an inert atmosphere.
-
N-Bromosuccinimide (NBS) (1.1 eq)[10][11][12] and a catalytic amount of AIBN (0.1 eq)[13][14][15] are added to the solution.
-
The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The reaction can be monitored by the disappearance of the starting material using TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide.
-
Further purification can be performed by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization to afford the pure product.[7]
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide would be performed using a combination of spectroscopic and analytical techniques. The expected data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - A doublet for the methyl protons (CH₃) adjacent to the chiral center. - A quartet for the methine proton (CHBr) at the α-position. - A singlet for the N-methyl protons (N-CH₃). - Aromatic protons of the 4-fluorophenyl group appearing as multiplets in the aromatic region. |
| ¹³C NMR | - Resonances for the aliphatic carbons (CH₃ and CHBr). - A signal for the N-methyl carbon. - A signal for the carbonyl carbon (C=O). - Four distinct signals for the aromatic carbons of the 4-fluorophenyl ring, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F). |
| Mass Spec (ESI+) | - The molecular ion peak [M+H]⁺. - A characteristic isotopic pattern for a monobrominated compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). |
| IR Spectroscopy | - A strong absorption band for the amide carbonyl (C=O) stretching, typically in the range of 1650-1680 cm⁻¹. - C-H stretching bands for the aliphatic and aromatic protons. - A C-N stretching band. - A C-F stretching band. |
Applications and Scientific Integrity
The synthetic protocol described herein is a self-validating system, based on well-established and reliable organic transformations. The causality behind the experimental choices, such as the use of a non-nucleophilic base in the acylation step and a radical initiator for the α-bromination, is rooted in fundamental principles of reaction mechanisms to ensure high yields and selectivity.
While specific biological activities for 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide have not been extensively reported in the public domain, its true value lies in its potential as a key synthetic intermediate. The α-bromo amide moiety is a highly versatile functional group that can undergo a variety of nucleophilic substitution reactions.[16]
Key Potential Applications:
-
Synthesis of α-Amino Amides: The bromine atom can be readily displaced by various nitrogen nucleophiles to generate α-amino amides.[16][17][18] These structures are fundamental components of peptides and peptidomimetics and are prevalent in many biologically active molecules and drug candidates.[19]
-
Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This opens up avenues for the synthesis of a diverse array of α-substituted amides.[20]
-
Precursor to γ-Lactams: α-bromoamides can be used in the synthesis of γ-lactams, which are important heterocyclic scaffolds in pharmaceuticals, through reactions with alkenes.[21][22]
The N-methyl-N-(4-fluorophenyl) portion of the molecule also contributes to its potential utility. The presence of a fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a common strategy in drug design. The N-methylation of the amide bond can influence the conformational properties and proteolytic stability of peptide-like molecules.[9]
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